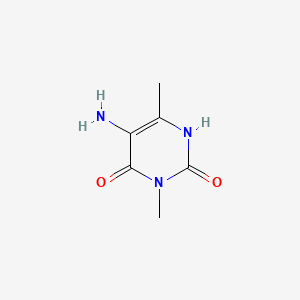

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione, also known as Allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It is a heterocyclic organic compound that belongs to the pyrimidine family of compounds. Allopurinol has been found to have potential applications in the field of scientific research due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione serves as a building block in chemical synthesis, particularly in the construction of substituted pyrimido[4,5-d]pyrimidones. It reacts with aromatic or heterocyclic amines and aldehydes to form various pyrimidine derivatives with potential applications in medicinal chemistry and material science (Hamama et al., 2012).

- Advanced crystallographic studies have been conducted on derivatives of this compound, offering insights into their molecular and electronic structures. This understanding is crucial for applications in material science and drug design (de la Torre et al., 2007).

Reactions and Derivative Synthesis

- It undergoes regioselective amination to produce derivatives like 7-amino derivatives, which might have applications in pharmaceuticals and organic chemistry (Gulevskaya et al., 1994).

- Its reaction with 1,3-diketones leads to the formation of pyrimido-pyridazine derivatives. Such reactions are essential for exploring new therapeutic agents and understanding biological activities of pyrimidine derivatives (Tsupak et al., 2003).

Applications in Drug Discovery and Material Science

- This compound is used in the synthesis of novel pyridine-pyrimidines, which are explored for their potential in drug discovery and material science applications. The synthesis methods are often designed to be environmentally friendly and efficient (Rahmani et al., 2018).

- Pyrimidine based bis-uracil derivatives synthesized from this compound show promise in optical, nonlinear optical applications, and drug discovery. Their properties like antimicrobial activity and photoluminescence are studied, indicating their multifaceted applications (Mohan et al., 2020).

Eigenschaften

IUPAC Name |

5-amino-3,6-dimethyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)5(10)9(2)6(11)8-3/h7H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYXWQPNMMVHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723701 |

Source

|

| Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

142648-55-3 |

Source

|

| Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)

![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)

![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)